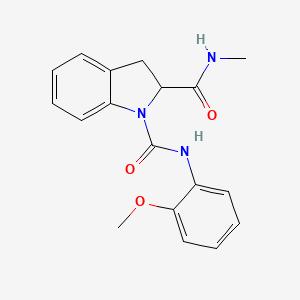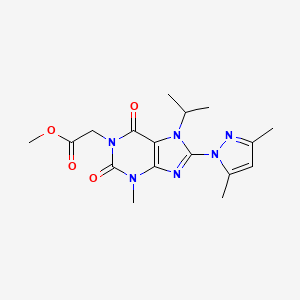![molecular formula C16H17NO7S B2972653 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 710989-29-0](/img/structure/B2972653.png)
3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid” is a chemical compound with the molecular formula C16H16NO7S . It is structurally similar to other compounds such as 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid and 3-{3-[(3-Hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}acrylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzene ring substituted with methoxy groups and a sulfamoyl group . This structure is similar to other compounds such as 3-{3-[(3-Hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}acrylic acid .Aplicaciones Científicas De Investigación
Environmental Remediation and Analysis
Contamination and Removal Techniques : Sulfamethoxazole, a compound with a sulfamoyl group, exemplifies persistent organic pollutants in the environment, leading to the development of cleaner, more sustainable removal technologies. Methods such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation are highlighted for their efficiency and sustainability in removing such contaminants from aqueous solutions (Prasannamedha & Kumar, 2020).
Biodegradation and Environmental Fate of Compounds : The review on parabens, which includes methoxybenzoic acid derivatives, discusses their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatments, parabens persist at low concentrations, indicating the ubiquity and stability of such compounds, which can undergo reactions forming more stable and potentially harmful chlorinated by-products (Haman et al., 2015).
Pharmacological Applications and Health Impacts
Pharmacological Activities and Toxicity : Gallic acid (3,4,5-trihydroxybenzoic acid) showcases the potential of hydroxybenzoic acid derivatives in treating inflammation-related diseases due to its anti-inflammatory properties. This review emphasizes the significance of such compounds in developing treatments for various diseases, highlighting their pharmacological activities, mechanisms of action, and the lack of significant toxicity or side effects in numerous studies (Bai et al., 2020).
Antioxidant Activity Determination : The study of antioxidants, including methods like the ABTS and DPPH assays, is critical for understanding the antioxidant capacity of compounds. These methods, based on chemical reactions and spectrophotometry, are applied in analyzing the antioxidant capacity of complex samples, indicating the relevance of such compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S/c1-22-12-7-11(8-13(9-12)23-2)17-25(20,21)15-6-10(16(18)19)4-5-14(15)24-3/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCBCHQEGYMYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2972572.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2972574.png)
![3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-(3H,5H)-dione](/img/structure/B2972575.png)


![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2972578.png)




![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2972586.png)

![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2972592.png)
